molecular formula C19H23N3O2 B2736118 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 923091-94-5

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2736118
CAS No.: 923091-94-5
M. Wt: 325.412
InChI Key: YKFQWCWTQKUHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include azepane derivatives and substituted benzaldehydes. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl methacrylate
  • 2-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid
  • N-[2-(azepan-1-yl)-2-oxoethyl]-3-chlorobenzamide

Uniqueness

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridazinone core and the presence of both azepane and methylphenyl groups make it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-8-4-5-9-16(15)17-10-11-18(23)22(20-17)14-19(24)21-12-6-2-3-7-13-21/h4-5,8-11H,2-3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFQWCWTQKUHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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